molecular formula C15H16N2O3S B2512112 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate CAS No. 815657-94-4

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

Cat. No.: B2512112
CAS No.: 815657-94-4
M. Wt: 304.36
InChI Key: YJXWYQBZWCGDKK-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines a phenylethyl group, a thiazole ring, and a butanoate ester, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Phenylethyl Group: The thiazole derivative is then coupled with a phenylethyl halide in the presence of a base to form the phenylethyl thiazole intermediate.

    Esterification: The final step involves the esterification of the intermediate with butanoic acid or its derivatives under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the phenylethyl group.

    Reduction: Reduced forms of the ester or the thiazole ring.

    Substitution: Substituted thiazole derivatives or esters.

Scientific Research Applications

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
  • 2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)pentanoate

Uniqueness

2-Phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the phenylethyl group makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

2-phenylethyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13(17-15-16-9-11-21-15)6-7-14(19)20-10-8-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXWYQBZWCGDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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